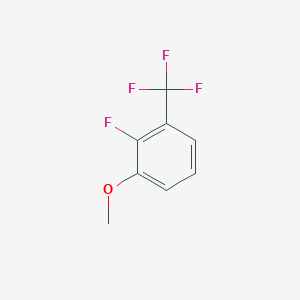

2-Fluoro-3-(trifluoromethyl)anisole

Übersicht

Beschreibung

2-Fluoro-3-(trifluoromethyl)anisole is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms and a trifluoromethyl group, which can significantly alter the chemical and physical properties of the molecules. The trifluoromethyl group, in particular, is known for its high lipophilicity and strong electron-withdrawing properties, which can enhance a molecule's cell-membrane permeability and chemical and metabolic stability .

Synthesis Analysis

The synthesis of related fluoroorganic compounds often involves complex reactions that can include the use of lithium aluminum hydride or diisobutylaluminum hydride for the reduction of hydroxy ketones to produce diols with high diastereoselectivity . Additionally, the synthesis of 2-fluoro-4-iodo-anisole, a compound similar to this compound, has been achieved through a multi-step process starting from o-amino-anisole, involving a Schiemann reaction, nitration, reduction, and a Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a methoxy group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents can influence the reactivity and stereochemistry of the molecule. For instance, the 2-trifluoromethyl substituent has been shown to impart high 1,2-syn stereoselectivity in the reduction of related compounds .

Chemical Reactions Analysis

Chemical reactions involving fluoroorganic compounds with a trifluoromethyl group can be quite diverse. For example, trifluoromethyl-substituted anilines have been used to synthesize isoxazoles and triazines through reactions with dianions derived from oximes . The activated trifluoromethyl group can also undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the trifluoromethyl group. These groups are known to increase lipophilicity and electron-withdrawing capacity, which can affect the compound's solubility, boiling point, and stability. The trifluoromethylthio group, a related functional group, has been used to improve the properties of drug molecules, suggesting that the trifluoromethyl group in this compound could have similar effects .

Wissenschaftliche Forschungsanwendungen

Fluorine in Drug Design

2-Fluoro-3-(trifluoromethyl)anisole and related fluoroanisoles exhibit distinct conformational preferences, influencing their physicochemical and pharmacokinetic properties. Fluorination alters ligand conformation and impacts properties like lipophilicity and metabolic stability. Difluoroanisole, for instance, shows a balanced profile of properties, potentially more attractive than trifluoroanisoles for optimizing ADME properties (Xing et al., 2015).

Electrochemical Fluorination

Electrochemical fluorination processes involving anisoles, including fluoroanisoles, yield various fluorinated products. This technique is crucial in the synthesis of compounds like this compound, contributing to the field of synthetic organic chemistry (Shainyan & Danilevich, 2006).

Torsional Potential Studies

The torsional potential around the aryl-O bond in compounds like 4-fluoro (trifluoromethoxy)benzene, which are structurally related to this compound, has been studied using density functional methods. This research contributes to understanding the molecular dynamics and properties of fluoroanisoles (Kieninger et al., 2004).

Photoredox Systems in Catalysis

The use of trifluoromethyl groups, as seen in this compound, is significant in catalytic fluoromethylation, especially in pharmaceuticals and agrochemicals. Photoredox catalysis using these groups enables efficient and selective radical fluoromethylation, a key process in organic synthesis (Koike & Akita, 2016).

Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of compounds structurally related to this compound, such as 2-fluoro-2-(trifluoromethyl)-3-hydroxy ketones, leads to highly stereoselective synthesis of complex diols. This demonstrates the role of fluorinated anisoles in stereocontrolled organic synthesis (Ishihara et al., 1994).

Synthesis of Fluoroanisole Derivatives

Methods for synthesizing fluoroanisole derivatives, like 2-Fluoro-4-iodo-anisole, are crucial for creating intermediates in various chemical processes. This includes the intermediate creation for L-3-F-tyrosine, highlighting the compound's role in synthetic chemistry (Huang & Tian, 2004).

Electrochemical Fluorination of Aromatic Compounds

The electrochemical fluorination of aromatic compounds, including anisoles, leads to the production of fully-saturated perfluoroethers and other fluorinated products. This demonstrates the compound's utility in the synthesis of complex fluorinated structures (Inoue et al., 1973).

Organometallic Fluorine Chemistry

Research in organometallic fluorine chemistry, involving compounds like this compound, is vital for synthesizing selectively fluorinated organic compounds used in pharmaceuticals and agrochemicals. This area of study provides new tools for the synthesis of these complex molecules (Grushin, 2010).

Matrix-Isolated Photolysis Studies

Studies on the photolysis of matrix-isolated trifluoromethanesulfinyl fluoride, related to this compound, provide insights into the structural and bonding parameters of fluorosulfenyl esters. This research is essential for understanding the photolytic behavior of such compounds (Bielefeldt et al., 1988).

Metal-Organic Frameworks for Gas Adsorption

Fluorous metal-organic frameworks, which could potentially incorporate this compound structures, demonstrate high-density gas adsorption capabilities. This application is significant in materials science, particularly in gas storage and separation technologies (Yang et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions of 2-Fluoro-3-(trifluoromethyl)anisole research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles, given the relevance of the trifluoromethyl group . Another direction could involve the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .

Eigenschaften

IUPAC Name |

2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDEYSCSPZMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379210 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151868-17-6 | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)

![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)

![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)